molecular formula C12H12ClNO3 B12662940 Ethyl 2-formamido (3-chlorophenyl) acrylate CAS No. 137013-29-7

Ethyl 2-formamido (3-chlorophenyl) acrylate

Cat. No.: B12662940
CAS No.: 137013-29-7
M. Wt: 253.68 g/mol
InChI Key: YVNXHLUFCGHPLF-YRNVUSSQSA-N
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Description

Ethyl 2-formamido (3-chlorophenyl) acrylate is an organic compound with a complex structure that includes an ethyl ester, a formamido group, and a chlorophenyl group attached to an acrylate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-formamido (3-chlorophenyl) acrylate typically involves the reaction of ethyl acrylate with 3-chloroaniline in the presence of a formylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-formamido (3-chlorophenyl) acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamido group to an amine or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-formamido (3-chlorophenyl) acrylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-formamido (3-chlorophenyl) acrylate involves its interaction with various molecular targets. The formamido group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino (3-chlorophenyl) acrylate: Similar structure but with an amino group instead of a formamido group.

    Ethyl 2-formamido (4-chlorophenyl) acrylate: Similar structure but with the chlorine atom in a different position on the phenyl ring.

Uniqueness

Ethyl 2-formamido (3-chlorophenyl) acrylate is unique due to the specific positioning of the formamido and chlorophenyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

137013-29-7

Molecular Formula

C12H12ClNO3

Molecular Weight

253.68 g/mol

IUPAC Name

ethyl (E)-3-(3-chlorophenyl)-2-formamidoprop-2-enoate

InChI

InChI=1S/C12H12ClNO3/c1-2-17-12(16)11(14-8-15)7-9-4-3-5-10(13)6-9/h3-8H,2H2,1H3,(H,14,15)/b11-7+

InChI Key

YVNXHLUFCGHPLF-YRNVUSSQSA-N

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC(=CC=C1)Cl)/NC=O

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC=C1)Cl)NC=O

Origin of Product

United States

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